NK-252
NK-252
NK-252 is a Nrf2 activator. It acts by interacting with the Nrf2-binding site of Keap1 and downregulates the expression of fibrogenic genes.
Brand Name:
Vulcanchem
CAS No.:
1414963-82-8
VCID:
VC0537308
InChI:
InChI=1S/C13H11N5O3/c19-12(15-8-9-4-1-2-6-14-9)16-13-18-17-11(21-13)10-5-3-7-20-10/h1-7H,8H2,(H2,15,16,18,19)
SMILES:
C1=CC=NC(=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3
Molecular Formula:
C13H11N5O3
Molecular Weight:
285.26
NK-252
CAS No.: 1414963-82-8
Inhibitors
VCID: VC0537308
Molecular Formula: C13H11N5O3
Molecular Weight: 285.26
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1414963-82-8 |
---|---|
Product Name | NK-252 |
Molecular Formula | C13H11N5O3 |
Molecular Weight | 285.26 |
IUPAC Name | 1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea |
Standard InChI | InChI=1S/C13H11N5O3/c19-12(15-8-9-4-1-2-6-14-9)16-13-18-17-11(21-13)10-5-3-7-20-10/h1-7H,8H2,(H2,15,16,18,19) |
Standard InChIKey | LEATYIHSFPWADP-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Appearance | Solid powder |
Description | NK-252 is a Nrf2 activator. It acts by interacting with the Nrf2-binding site of Keap1 and downregulates the expression of fibrogenic genes. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | NK-252; NK 252; NK252; |
Reference | 1: Shi Y, Sun Y, Sun X, Zhao H, Yao M, Hou L, Jiang L. Up-regulation of HO-1 by Nrf2 activation protects against palmitic acid-induced ROS increase in human neuroblastoma BE(2)-M17 cells. Nutr Res. 2018 Feb 12. pii: S0271-5317(17)30819-9. doi: 10.1016/j.nutres.2018.02.003. [Epub ahead of print] PubMed PMID: 29526395. 2: Shimozono R, Asaoka Y, Yoshizawa Y, Aoki T, Noda H, Yamada M, Kaino M, Mochizuki H. Nrf2 activators attenuate the progression of nonalcoholic steatohepatitis-related fibrosis in a dietary rat model. Mol Pharmacol. 2013 Jul;84(1):62-70. doi: 10.1124/mol.112.084269. Epub 2013 Apr 16. PubMed PMID: 23592516. 3: Saito T, Hikita M, Kohno K, Sato S, Takano H, Kobayashi M. Different sensitivities of human esophageal cancer cells to multiple anti-cancer agents and related mechanisms. Cancer. 1992 Nov 15;70(10):2402-9. PubMed PMID: 1358426. 4: Kiue A, Sano T, Naito A, Okumura M, Kohno K, Kuwano M. Enhancement of antitumour activity of etoposide by dihydropyridines on drug-sensitive and drug-resistant leukaemia in mice. Br J Cancer. 1991 Aug;64(2):221-6. PubMed PMID: 1892749; PubMed Central PMCID: PMC1977534. 5: Watanabe Y, Takano H, Kiue A, Kohno K, Kuwano M. Potentiation of etoposide and vincristine by two synthetic 1,4-dihydropyridine derivatives in multidrug-resistant and atypical multidrug-resistant human cancer cells. Anticancer Drug Des. 1991 Feb;6(1):47-57. PubMed PMID: 2015041. 6: Kiue A, Sano T, Naito A, Inada H, Suzuki K, Okumura M, Kikuchi J, Sato S, Takano H, Kohno K, et al. Reversal by two dihydropyridine compounds of resistance to multiple anticancer agents in mouse P388 leukemia in vivo and in vitro. Jpn J Cancer Res. 1990 Oct;81(10):1057-64. PubMed PMID: 1977728. |
PubChem Compound | 71618700 |
Last Modified | Nov 11 2021 |
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